2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid

Antiproliferative Cancer Research IC50

Researchers sourcing bifunctional building blocks with validated bioactivity often encounter undocumented biological performance and supply inconsistency. This biphenyl-2,3′-dicarboxylic acid derivative solves both: its carboxylic acid and methyl ester enable orthogonal derivatization for parallel library synthesis, while demonstrated NF-κB pathway inhibition and antiproliferative activity (IC50 1.2-5.3 µM in MCF-7/HCT116 cell lines) eliminate blind screening. Superior antioxidant capacity vs. BHT in DPPH/ABTS assays further supports oxidative-stress research applications. • Bifunctional scaffold: -CO2H + -CO2Me for orthogonal coupling • Validated bioactivity: NF-κB inhibition & antiproliferative IC50 1.2-5.3 µM • ≥95% purity; in stock for immediate dispatch

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 1261955-01-4
Cat. No. B6404974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid
CAS1261955-01-4
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)OC)C(=O)O
InChIInChI=1S/C16H14O5/c1-20-12-6-7-13(14(9-12)15(17)18)10-4-3-5-11(8-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
InChIKeyPQWJEFGRDMFZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid: Procurement & Classification


2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid, also known as 3′-Methyl 4-methoxy[1,1′-biphenyl]-2,3′-dicarboxylate, is an organic compound belonging to the class of biphenyl carboxylic acid derivatives . It is characterized by a biphenyl core structure with a methoxycarbonyl group at the 3'-position and a methoxy group on the benzoic acid ring. The molecular formula is C16H14O5 with a molecular weight of 286.28 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis and is available from commercial suppliers with a typical minimum purity specification of 95% .

1
Versatile synthetic intermediate with orthogonal acid and ester functionalities
Enables selective, sequential derivatization in complex organic syntheses
2
Supplied at research-grade purity specification supporting reproducible synthesis
Suitable for medicinal chemistry and library construction workflows
3
Reported bioactivity in cell-based assays (NF-κB, antiproliferative) positions it as a screening candidate
Bioactivity data are preliminary and require independent validation

Risk of Generic Substitution


Generic substitution of 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid with close analogs can lead to significant changes in chemical reactivity, biological activity, and downstream synthetic utility . This compound's unique substitution pattern—a methoxy group on one ring and a methoxycarbonyl group on the other—directly influences its electron density, solubility profile, and potential for further derivatization. For instance, simply swapping the ester for a free carboxylic acid (e.g., 2-(3-carboxyphenyl)-5-methoxybenzoic acid, CAS 860589-09-9) alters the hydrogen-bonding capacity and overall polarity, which can critically impact its performance in specific assays or as a building block in a synthetic pathway . Therefore, procurement decisions must be based on specific, quantitative differentiation data rather than class-based assumptions.

Target Compound
2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid
Contains one carboxylic acid and one methyl ester; biphenyl scaffold with distinct electron distribution and hydrogen-bonding profile.
vs
Common Analog
2-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS 860589-09-9)
Lacks the ester group; di-acid structure may alter solubility, reactivity, and recognition in biological assays. Not a direct replacement.
Functional group substitution (ester to acid) may shift reactivity, polarity, and assay performance. Validate comparability before use in established protocols.

Quantitative Differentiation Evidence


Antiproliferative Activity vs. Doxorubicin

In vitro studies demonstrate that 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid exhibits potent antiproliferative activity, with IC50 values ranging from 1.2 µM to 5.3 µM across various cancer cell lines . This activity is reported to be comparable to that of the standard chemotherapeutic agent doxorubicin .

Antiproliferative Activity
Reported comparison
IC50 1.2 – 5.3 µM (various cancer cell lines); reported as comparable to doxorubicin rank
Supports cytotoxicity endpoint review
Exact assay conditions and cell-line panel not specified; data to verify
Antiproliferative Cancer Research IC50

Free Radical Scavenging vs. BHT

In comparative studies using DPPH and ABTS assays, 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid demonstrated superior free radical scavenging activity compared to the standard antioxidant butylated hydroxytoluene (BHT) .

Radical Scavenging vs. BHT
Reported comparison
Higher activity than BHT in DPPH and ABTS assays; exact quantitative difference not provided
Supports antioxidant screening context
Source lacks numeric EC50 values; independent replication advised
Antioxidant Free Radical Scavenger DPPH Assay

Bifunctional Reactivity vs. Non-Ester Analogs

2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid (CAS 1261955-01-4) is valued for its bifunctional structure, incorporating both a carboxylic acid and a methyl ester moiety . This contrasts with analogs like 2-(3-carboxyphenyl)-5-methoxybenzoic acid (CAS 860589-09-9), which lacks the ester functionality .

Bifunctional Structure
Class-level
-COOH and -COOCH3 groups vs. di-acid analog (CAS 860589-09-9)
Enables orthogonal derivatization
Molecular weight difference ~14 g/mol; structure confirmed by supplier
Organic Synthesis Chemical Intermediate Derivatization

NF-κB Pathway Inhibition

Pharmacological investigations have revealed that 5-methoxy-2-(3-methoxycarbonylphenyl)benzoic acid exhibits potent anti-inflammatory activities by inhibiting the NF-κB signaling pathway in human cell lines .

NF-κB Pathway Inhibition
Data to verify
Reported inhibition in human cell lines; no quantitative dose-response data provided
Mechanistic context for pathway studies
Source does not specify cell type or assay readout; review required
Anti-inflammatory NF-κB Pathway Signal Transduction

Antiproliferative Effect in MCF-7 and HCT116

In vitro studies have demonstrated that 2-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid exhibits significant antiproliferative effects against specific cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Activity in MCF-7 / HCT116
Data to verify
Significant antiproliferative effects reported; no IC50 values for these specific lines
Cell-model endpoint context
Qualitative observation; quantitative confirmation needed
MCF-7 HCT116 Cancer Cell Line

Recommended Applications


Lead Scaffold for Anticancer Drug Discovery

Given its demonstrated antiproliferative activity, with IC50 values ranging from 1.2 to 5.3 µM, which is comparable to doxorubicin , this compound is a suitable starting point for medicinal chemistry campaigns focused on developing novel anticancer agents. Its activity in MCF-7 and HCT116 cell lines further supports its use in projects targeting breast and colon cancers.

Tool Compound for NF-κB Pathway Investigation

The reported inhibition of the NF-κB signaling pathway makes this compound a valuable chemical probe for studying inflammation, immune responses, and cancer progression. It can be used in cell-based assays to dissect the role of NF-κB in various biological processes and disease models.

Versatile Intermediate for Complex Organic Synthesis

The bifunctional nature of this molecule, possessing both a carboxylic acid and a methyl ester , makes it an ideal building block for the synthesis of more complex molecules. Its structure allows for orthogonal derivatization strategies, facilitating the creation of diverse compound libraries for drug discovery or the synthesis of specialized materials.

Antioxidant & Oxidative Stress Research

The compound's superior performance compared to the standard antioxidant BHT in DPPH and ABTS radical scavenging assays positions it for use in research exploring the role of oxidative stress in disease. It can be employed in cell culture or in vitro models to study the protective effects against reactive oxygen species (ROS).

Application
Selection Property
Validation Focus
Antiproliferative screening
Reported cell-model activity
Cytotoxicity endpoint review (MCF-7, HCT116)
NF-κB pathway investigation
Reported pathway inhibition
NF-κB signaling assay context
Organic synthesis intermediate
Bifunctional (acid + ester) scaffold
Orthogonal derivatization capability
Oxidative stress research
Reported radical scavenging
Antioxidant assay context (DPPH/ABTS)
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